Product packaging for Ac-Bth-Thr(PO3H2)-Pip-Nal-Gln-NH2(Cat. No.:)

Ac-Bth-Thr(PO3H2)-Pip-Nal-Gln-NH2

Cat. No.: B10846193
M. Wt: 879.9 g/mol
InChI Key: WPZGCIDLTHYADD-YIVWXNOFSA-N
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Description

Conceptual Framework of Phosphorylated Peptides in Chemical Biology Research

At the heart of understanding the utility of Ac-Bth-Thr(PO3H2)-Pip-Nal-Gln-NH2 lies the field of phosphorylated peptides. These molecules are indispensable for dissecting the intricate mechanisms of cellular regulation.

Significance of Post-Translational Modifications (PTMs), particularly Phosphorylation, in Biological Systems

Post-translational modifications (PTMs) are chemical alterations to proteins after their synthesis, and they are fundamental to virtually all aspects of cell biology. Among the myriad of PTMs, phosphorylation, the addition of a phosphate (B84403) group to amino acid residues like serine, threonine, or tyrosine, is one of the most prevalent and crucial. lifetein.comjpt.com This modification acts as a molecular switch, modulating a protein's conformation, activity, stability, and its interactions with other molecules. lifetein.comresearchgate.net The dynamic nature of phosphorylation, controlled by kinases and phosphatases, allows for rapid and reversible control of cellular processes such as signal transduction, gene expression, and cell division. lifetein.comjpt.com Aberrant phosphorylation is a hallmark of many diseases, making the study of these modifications critical for understanding and potentially treating various pathological conditions. researchgate.netrsc.org

Role of Synthetic Phosphopeptides as Probes and Modulators in Enzyme and Signaling Studies

To investigate the precise roles of phosphorylation, researchers rely on synthetic phosphopeptides. These custom-designed molecules mimic specific phosphorylated protein segments, providing invaluable tools for biochemical and cellular assays. jpt.comrsc.org They can be used as substrates to study the activity of kinases and phosphatases, or as inhibitors to block specific protein-protein interactions that are dependent on phosphorylation. jpt.comnih.gov The site-specific synthesis of phosphopeptides allows for the creation of defined molecular probes to dissect complex signaling networks and to validate the function of specific phosphorylation events. jpt.comacs.org

Overview of Peptidyl-Prolyl Isomerases (PPIases) and Their Biological Significance

The target of this compound belongs to a family of enzymes known as peptidyl-prolyl isomerases (PPIases). These enzymes play a critical role in protein folding and regulation. oup.comguidetopharmacology.orgnih.gov

Specific Focus on Peptidyl-Prolyl cis-trans Isomerase NIMA-interacting 1 (Pin1) as a Research Target

Among the various PPIases, Peptidyl-Prolyl cis-trans Isomerase NIMA-interacting 1 (Pin1) has emerged as a key research target. lifetein.comwikipedia.orgnih.govfrontiersin.orgnih.govnih.gov Pin1 is unique in that it specifically recognizes and isomerizes the peptide bond preceding a proline residue that is preceded by a phosphorylated serine or threonine (pSer/Thr-Pro motif). wikipedia.orguniprot.orghandwiki.org This isomerization from a cis to a trans conformation, or vice versa, can profoundly alter the structure and function of the target protein. nih.gov

Pin1's Role in Cellular Processes (e.g., Cell Cycle Regulation, Signaling Pathways)

Pin1 is a crucial regulator of a multitude of cellular processes. It plays a significant role in cell cycle progression by modulating the activity of key cell cycle proteins. wikipedia.orgfrontiersin.orgnih.govnih.gov Its influence extends to various signaling pathways, including those involved in cell proliferation, apoptosis, and immune responses. wikipedia.orgnih.govnih.gov Dysregulation of Pin1 activity has been implicated in several human diseases, including cancer and Alzheimer's disease, highlighting its importance as a therapeutic target. wikipedia.orgnih.govnih.govnih.gov For instance, Pin1 can promote tumorigenesis by stabilizing oncoproteins and inactivating tumor suppressors. nih.govnih.govnih.gov

Problem Statement: Need for Selective and Potent Pin1 Modulators for Academic Inquiry

Given the central role of Pin1 in both normal physiology and disease, there is a significant need for chemical tools that can selectively and potently modulate its activity. The active site of PPIases like Pin1 is notoriously "undruggable" due to its shallow and solvent-exposed nature, making the development of specific inhibitors a considerable challenge. guidetopharmacology.orgnih.gov The availability of potent and selective Pin1 modulators, such as this compound, is crucial for academic research to further unravel the complex roles of Pin1 in cellular signaling and to validate it as a therapeutic target. These tools allow for the precise perturbation of Pin1 function in experimental systems, enabling a deeper understanding of its downstream effects and its potential for therapeutic intervention. frontiersin.orgnih.govfrontiersin.org

Compound Names Table

AbbreviationFull Name
AcAcetyl
BthBenzothiazole Alanine
Thr(PO3H2)Phosphothreonine
PipPiperidine
NalNaphthylalanine
GlnGlutamine
NH2Amide

Historical Development and Rationale for the Design of this compound

While the specific history of this compound is not documented in public literature, the rationale for its design can be inferred from the known properties of its components. The development of such a peptide would likely have been driven by the need to create a highly specific and potent modulator of a biological target.

The inclusion of phosphothreonine is a strong indicator that the peptide is designed to interact with phosphoprotein-binding domains, such as SH2 or PTB domains, or to act as a substrate or inhibitor for protein kinases or phosphatases. nih.gov The synthesis of phosphopeptides is a well-established strategy for studying these fundamental cellular signaling events. kinasebiotech.comnih.gov

The non-standard amino acids pipecolic acid and naphthylalanine are often incorporated into peptides to enhance their properties. Pipecolic acid, a homolog of proline, can introduce conformational constraints, leading to a more defined three-dimensional structure. acs.orgnih.gov Naphthylalanine, with its large aromatic side chain, can participate in strong hydrophobic and aromatic interactions with a target protein, often leading to increased binding affinity. lifetein.comnih.govnih.gov The choice between 1-naphthylalanine and 2-naphthylalanine can further fine-tune the geometry of this interaction. nih.gov

The benzothiazole (Bth) moiety is a significant feature. Benzothiazole derivatives are known to possess a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. jchemrev.combenthamscience.comjchemrev.combibliomed.orgpcbiochemres.com Its inclusion could be intended to confer a specific biological activity to the peptide or to serve as a scaffold for further chemical modifications.

The N-terminal acetylation and C-terminal amidation are common modifications in peptide design. They serve to neutralize the terminal charges, making the peptide more resistant to degradation by exopeptidases and improving its ability to cross cell membranes.

General Objectives and Scope of Academic Research on this compound

The primary objective of academic research involving a compound like this compound would be to investigate its interaction with a specific biological target and to elucidate the resulting biological effects. The scope of such research would likely be multidisciplinary, spanning medicinal chemistry, biochemistry, and cell biology.

Key research questions could include:

Target Identification and Validation: Identifying the specific protein or enzyme that this peptide binds to and validating this interaction in a cellular or in vivo context.

Mechanism of Action: Determining how the binding of the peptide to its target leads to a biological response. For example, does it inhibit an enzyme, block a protein-protein interaction, or activate a signaling pathway?

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the peptide to understand the contribution of each component to its activity. For instance, researchers might replace phosphothreonine with threonine to see if phosphorylation is essential, or substitute naphthylalanine with other aromatic amino acids.

Therapeutic Potential: If the peptide shows a desirable biological effect, further research could explore its potential as a lead compound for drug development.

The complexity of this compound suggests it is a highly specialized molecular probe, likely designed to answer very specific questions about a particular biological system.

Compound Information Tables

Table 1: Properties of Amino Acid Components

Amino Acid/Group Abbreviation Type Key Feature/Rationale for Inclusion
Acetyl Group Ac Modification N-terminal capping, increases stability
2-Benzothiazolyl Bth Heterocycle Potential biological activity, scaffold
Phosphothreonine Thr(PO3H2) Modified Amino Acid Mimics phosphorylation, targets phosphoprotein-binding domains
Pipecolic Acid Pip Non-standard Amino Acid Induces conformational constraints, enhances structural stability
Naphthylalanine Nal Non-standard Amino Acid Bulky aromatic side chain, enhances binding affinity
Glutamine Gln Standard Amino Acid Can be involved in hydrogen bonding and protein interactions

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
Threonine
Phosphothreonine
Pipecolic Acid
Naphthylalanine
1-Naphthylalanine
2-Naphthylalanine
Glutamine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H50N7O11PS B10846193 Ac-Bth-Thr(PO3H2)-Pip-Nal-Gln-NH2

Properties

Molecular Formula

C41H50N7O11PS

Molecular Weight

879.9 g/mol

IUPAC Name

[(2R,3S)-3-[[(2S)-2-acetamido-3-(1-benzothiophen-3-yl)propanoyl]amino]-4-[(2R)-2-[[(2S)-1-[[(2S)-1,5-diamino-1,5-dioxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]piperidin-1-yl]-4-oxobutan-2-yl] dihydrogen phosphate

InChI

InChI=1S/C41H50N7O11PS/c1-23(59-60(56,57)58)36(47-39(53)32(44-24(2)49)21-28-22-61-34-13-6-5-11-29(28)34)41(55)48-18-8-7-12-33(48)40(54)46-31(38(52)45-30(37(43)51)16-17-35(42)50)20-25-14-15-26-9-3-4-10-27(26)19-25/h3-6,9-11,13-15,19,22-23,30-33,36H,7-8,12,16-18,20-21H2,1-2H3,(H2,42,50)(H2,43,51)(H,44,49)(H,45,52)(H,46,54)(H,47,53)(H2,56,57,58)/t23-,30+,31+,32+,33-,36+/m1/s1

InChI Key

WPZGCIDLTHYADD-YIVWXNOFSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCCC[C@@H]1C(=O)N[C@@H](CC2=CC3=CC=CC=C3C=C2)C(=O)N[C@@H](CCC(=O)N)C(=O)N)NC(=O)[C@H](CC4=CSC5=CC=CC=C54)NC(=O)C)OP(=O)(O)O

Canonical SMILES

CC(C(C(=O)N1CCCCC1C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CC4=CSC5=CC=CC=C54)NC(=O)C)OP(=O)(O)O

Origin of Product

United States

Molecular Interactions and Mechanistic Elucidation of Ac Bth Thr Po3h2 Pip Nal Gln Nh2

Identification and Validation of Direct Biological Targets: Pin1 as the Primary Interacting Partner

The primary biological target of the peptidomimetic compound Ac-Bth-Thr(PO3H2)-Pip-Nal-Gln-NH2 is the enzyme Pin1. Pin1 is a peptidyl-prolyl cis-trans isomerase (PPIase) that specifically recognizes and catalyzes the isomerization of proline residues that are preceded by a phosphorylated serine or threonine (pSer/Thr-Pro motifs). This enzymatic activity plays a crucial role in regulating the conformation and function of a multitude of proteins involved in various cellular processes.

The functional significance of Pin1 is underscored by its dysregulation in several human diseases. Overexpression of Pin1 is a common feature in many types of cancer, where it contributes to tumor growth and progression by modulating the activity of oncoproteins and tumor suppressors. Conversely, Pin1 dysfunction has been implicated in the pathology of neurodegenerative disorders like Alzheimer's disease. This central role in cellular signaling pathways makes Pin1 a compelling target for therapeutic intervention.

Biochemical Screening Methodologies Leading to Pin1 Discovery

The identification of Pin1 as the target for inhibitors like this compound has been the result of dedicated screening efforts. A common approach involves the development of biochemical assays designed to measure the PPIase activity of Pin1. These assays often utilize a synthetic peptide substrate that mimics the natural pSer/Thr-Pro motif recognized by Pin1.

One established method is a protease-coupled assay. In this system, the cis-to-trans isomerization of the peptide substrate by Pin1 renders it susceptible to cleavage by a protease, such as chymotrypsin. The subsequent cleavage of the peptide can be monitored spectrophotometrically, providing a quantitative measure of Pin1 activity. High-throughput screening (HTS) of chemical libraries against this assay allows for the rapid identification of compounds that inhibit Pin1's enzymatic function.

Furthermore, virtual screening methodologies have been employed to identify potential Pin1 inhibitors. These computational techniques utilize the known three-dimensional structure of Pin1's active site to screen large databases of chemical compounds for molecules with the potential to bind with high affinity. Promising candidates from virtual screening are then synthesized and validated through in vitro biochemical assays. The development of peptide-based inhibitors often stems from rational design, starting from the structure of known substrates and systematically modifying the amino acid sequence to enhance binding affinity and stability.

Kinetic and Thermodynamic Characterization of Pin1 Engagement

A thorough understanding of how this compound engages with Pin1 requires a detailed examination of the kinetic and thermodynamic parameters of their interaction.

Enzyme Inhibition Kinetics against Pin1 PPIase Activity (e.g., Ki, IC50 determinations)

ParameterValue (for Ac-Phe-D-Thr(PO3H2)-Pip-Nal-Gln-NH2)
Ki 18.3 nM bindingdb.org

Binding Affinity Measurements (e.g., KD via SPR, ITC, fluorescence anisotropy)

Beyond enzyme inhibition, the direct binding affinity of an inhibitor to its target is a critical parameter. This is often expressed as the dissociation constant (KD), which reflects the equilibrium between the inhibitor-enzyme complex and the free components. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Anisotropy are commonly used to measure KD.

Surface Plasmon Resonance (SPR) measures the change in refractive index at the surface of a sensor chip when an analyte (the inhibitor) flows over an immobilized ligand (Pin1). This allows for real-time monitoring of the association and dissociation of the complex, from which kinetic and equilibrium constants can be derived.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon binding of the inhibitor to the enzyme. This technique provides a complete thermodynamic profile of the interaction, including the KD, enthalpy (ΔH), and entropy (ΔS) of binding.

Fluorescence Anisotropy measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. This method is particularly useful for studying protein-peptide interactions in solution.

While specific KD values for this compound are not publicly documented, the low nanomolar Ki of its close analog suggests that the KD would also be in a similar range, indicative of a strong and stable interaction with Pin1.

Thermodynamic Basis of this compound-Pin1 Interaction

The thermodynamic profile of the inhibitor-enzyme interaction provides insight into the forces driving the binding event. As determined by techniques like ITC, the binding of an inhibitor to its target is characterized by changes in enthalpy (ΔH) and entropy (ΔS).

A negative enthalpy change (ΔH < 0) indicates that the binding is an exothermic process, driven by favorable interactions such as hydrogen bonds and van der Waals forces formed between the inhibitor and the enzyme's active site.

For high-affinity peptide inhibitors of Pin1, the binding is typically driven by a combination of favorable enthalpic and entropic contributions, leading to a significantly negative Gibbs free energy of binding (ΔG), which is related to the binding affinity (KD).

Structural Basis of this compound-Pin1 Interactions

The precise molecular interactions between this compound and Pin1 can be elucidated through structural biology techniques, primarily X-ray crystallography. While a co-crystal structure of this specific compound with Pin1 is not available, the crystal structure of Pin1 in complex with other high-affinity peptide inhibitors provides a detailed blueprint for understanding these interactions.

The active site of Pin1 is a well-defined pocket that recognizes the key features of its substrates and inhibitors. The binding of a peptide inhibitor like this compound is stabilized by a network of specific interactions:

Phosphate (B84403) Binding Pocket: The phosphorylated threonine residue (Thr(PO3H2)) is a critical recognition element. The phosphate group engages in a series of electrostatic interactions and hydrogen bonds with a positively charged pocket in the Pin1 active site, which is lined with key residues such as Arginine 68, Arginine 69, and Serine 154.

Hydrophobic Interactions: The benzothienylalanine (Bth) and napthylalanine (Nal) residues, with their bulky aromatic side chains, are expected to occupy hydrophobic pockets within the active site, contributing significantly to the binding affinity through van der Waals interactions.

Hydrogen Bonding Network: The peptide backbone of the inhibitor forms a network of hydrogen bonds with residues in the Pin1 active site, further stabilizing the complex. The amide groups of the glutamine (Gln) and the C-terminal amide would also participate in hydrogen bonding.

Conformational Mimicry: The pipecolic acid (Pip) residue, a proline analog, is designed to fit into the proline-binding loop of the Pin1 active site. The conformation of the inhibitor is crucial for its high-affinity binding, often adopting a specific turn-like structure that complements the shape of the active site.

Scientific Data Unvailable for this compound

Following a comprehensive search of publicly available scientific databases and literature, no specific experimental data was found for the chemical compound this compound. The requested information regarding its molecular interactions with the Pin1 enzyme, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, specific interaction modes, and its influence on Pin1 conformational dynamics, is not present in the accessible research domain.

The investigation did identify a closely related peptide, Ac-Phe-D-Thr(PO3H2)-Pip-Nal-Gln-NH2, which differs by the substitution of a phenylalanine (Phe) residue for the benzothienylalanine (Bth) residue specified in the query. For this analog, an affinity (Ki) of 18.3 nM for human Pin1 has been reported. However, the same database entry explicitly states a lack of available X-ray crystal structures for this compound in complex with Pin1.

General information on the inhibition of Pin1 by various peptide and small molecule inhibitors is abundant. These studies highlight the importance of a phosphorylated serine or threonine residue followed by a proline or a proline analog, such as piperidine-2-carboxylic acid (Pip), for recognition by the Pin1 active site. The catalytic mechanism of Pin1 involves the isomerization of the peptidyl-prolyl bond, and its inhibition is a significant area of research for therapeutic development, particularly in oncology.

Despite the existence of this broader context, the strict focus of the query on this compound cannot be fulfilled due to the absence of specific research findings for this molecule. The generation of a scientifically accurate and detailed article as per the requested outline is therefore not possible at this time.

Structure Activity Relationship Sar Studies and Rational Design of Ac Bth Thr Po3h2 Pip Nal Gln Nh2 Analogs

Systematic Amino Acid Scanning and Substitutional Analysis for Pin1 Activity

Impact of N-terminal Acetylation (Ac) on Activity

N-terminal acetylation is a common modification in peptide-based inhibitors designed to enhance their drug-like properties. The primary role of the acetyl (Ac) group at the N-terminus of the peptide is to increase its metabolic stability. lifetein.com Unmodified peptides are often susceptible to degradation by aminopeptidases in biological systems. lifetein.comunicam.it By capping the free N-terminal amine, acetylation prevents this enzymatic cleavage, thereby prolonging the peptide's half-life. lifetein.comunicam.it

Furthermore, the acetylation neutralizes the positive charge of the N-terminal amine group. This modification can make the peptide more closely mimic the structure of a native protein, potentially leading to increased biological activity and a greater ability to enter cells. lifetein.com In the context of Pin1 inhibitors, modifying the N-terminus has been shown to influence physical properties like solubility. For instance, in the development of a related Pin1 inhibitor, replacing a bulky fluorenylmethyloxycarbonyl (Fmoc) group with a smaller acetyl group resulted in a more water-soluble analog, which was crucial for structural studies. nih.gov While crystal structures of some peptide inhibitors bound to Pin1 have shown that N-terminal residues can be disordered, suggesting a minimal direct contribution to binding affinity in those specific cases, the stabilizing effect of acetylation is a key consideration in rational drug design. nih.gov

Contribution of β-(3-benzothienyl)alanine (Bth) to Target Binding and Specificity

The N-terminal portion of Pin1 substrate-mimetic inhibitors often contains aromatic residues, which play a significant role in binding. nih.gov The β-(3-benzothienyl)alanine (Bth) residue in Ac-Bth-Thr(PO3H2)-Pip-Nal-Gln-NH2 is a non-standard aromatic amino acid. Its inclusion is the result of optimization studies aimed at enhancing interactions with the enzyme. The importance of this residue is highlighted by its use in fluorescence polarization (FP) binding assays, a standard method to measure the binding affinity of inhibitors. In these assays, a probe peptide, often N-terminally labeled with fluorescein (B123965) (e.g., FITC-Bth-D-pThr-Pip-Nal), is used to assess the competitive binding of potential inhibitors to Pin1. nih.gov The Bth residue is a critical part of this high-affinity probe, indicating its fundamental role in target recognition. The specific aromatic and hydrophobic characteristics of the benzothienyl group likely contribute to favorable interactions within a corresponding hydrophobic pocket in the Pin1 active site, thereby enhancing both binding affinity and specificity.

Criticality of Phosphorylated D-Threonine [D-Thr(PO3H2)] in Pin1 Recognition and Isomerization

The core of Pin1's substrate recognition mechanism lies in its specific binding to phosphorylated serine or threonine residues that are immediately followed by a proline (pSer/Thr-Pro motifs). nih.govnih.govfrontiersin.org The phosphorylated D-threonine [D-Thr(PO3H2)] residue is therefore the most critical element of the inhibitor for Pin1 recognition. Pin1's active site contains a phosphate-binding pocket with positively charged arginine residues (Arg68 and Arg69) that form strong electrostatic interactions with the negatively charged phosphate (B84403) group of the substrate. nih.gov

The D-stereochemistry of the threonine residue is also a key feature. While natural substrates contain L-amino acids, the use of a D-phospho-threonine has been shown to be surprisingly effective, suggesting that the enzyme's active site can accommodate this stereochemistry, which may even confer advantages in terms of inhibitor conformation or resistance to proteases. nih.gov

Attempts to replace the phosphate group with other moieties have underscored its importance. For example, substituting the phospho-threonine with aspartic acid (Asp), which has a shorter side chain, resulted in a loss of binding to Pin1. nih.gov Using glutamic acid (Glu), which has an additional methylene (B1212753) group compared to Asp, restored some binding, albeit with a significantly lower affinity (apparent Ki of 2 μM) than the phosphorylated parent peptide. nih.gov This demonstrates that while a carboxylate can partially mimic the phosphate, it is a suboptimal replacement, highlighting the precise geometric and electrostatic requirements for effective interaction with Pin1's phosphate-binding loop. nih.gov

Table 1: Impact of pThr Substitutions on Pin1 Binding This table is interactive and can be sorted by clicking on the column headers.

Original Residue Substitution Effect on Pin1 Binding Reference
pThr Aspartic Acid (Asp) No binding observed nih.gov

Role of Pipecolic Acid (Pip) in Conformation and Interaction with Pin1

The residue following the phosphorylated amino acid in Pin1 substrates is canonically proline (Pro). Pin1's catalytic activity involves the isomerization of the peptidyl-prolyl bond. nih.gov In the inhibitor this compound, proline is replaced by pipecolic acid (Pip), a cyclic amino acid that is a homolog of proline with a six-membered ring instead of a five-membered one.

This substitution is a strategic design choice that significantly enhances inhibitory potency. SAR studies have shown that Pip-containing peptides can be up to 100-fold more potent as Pin1 inhibitors than their corresponding proline analogs. nih.gov X-ray crystal structures of Pin1 in complex with inhibitors have revealed that the enzyme's active site has sufficient space to accommodate the bulkier pipecolic acid ring. nih.gov The conformational constraints imposed by the six-membered ring of Pip likely lock the peptide into a conformation that is highly favorable for binding to the active site, potentially mimicking the twisted-amide transition state of prolyl isomerization that Pin1 catalyzes. nih.gov This pre-organization of the inhibitor's conformation reduces the entropic penalty of binding, leading to a substantial increase in affinity.

Significance of Naphthylalanine (Nal) for Binding Affinity and Selectivity

The region of the Pin1 active site that accommodates the residue C-terminal to the proline is known to favor aromatic amino acids. nih.gov The inclusion of naphthylalanine (Nal), an amino acid with a large, hydrophobic naphthalene (B1677914) side chain, is intended to maximize these favorable hydrophobic and aromatic stacking interactions. researchgate.net

Influence of Glutamine (Gln) and C-terminal Amidation (NH2)

Table 2: Impact of Gln Substitution on Inhibitor Potency This table is interactive and can be sorted by clicking on the column headers.

Original Residue Substitution Result Reference

C-terminal amidation is another crucial modification for peptide-based inhibitors. Similar to N-terminal acetylation, amidating the C-terminus neutralizes the negative charge of the carboxylate group and protects the peptide from degradation by carboxypeptidases. lifetein.comunicam.it This modification makes the peptide more closely resemble a native protein and can improve its biological activity and cell permeability. lifetein.com In one instance, a C-terminal ethyl ester on a Pin1 inhibitor was replaced with an amide. nih.gov This change was made to create a more hydrophilic and water-soluble derivative for crystallization purposes, and importantly, the resulting amidated compound retained its high potency (apparent Ki of 15 nM), demonstrating the compatibility of the C-terminal amide with strong Pin1 inhibition. nih.gov

Impact of Ac Bth Thr Po3h2 Pip Nal Gln Nh2 on Cellular and Biochemical Pathways

Modulation of Phosphorylation Cascades in Cell-Based Assays

Inhibition of Pin1 by compounds such as Ac-Bth-Thr(PO3H2)-Pip-Nal-Gln-NH2 leads to widespread changes in cellular phosphorylation. Pin1's influence on phosphorylation is complex; it can directly impact the accessibility of phosphorylated sites to phosphatases, or it can indirectly regulate the activity of protein kinases. nih.gov

Analysis of Upstream and Downstream Signaling Events Regulated by Pin1

Pin1 does not have kinase or phosphatase activity itself, but it acts as a critical regulator of proteins involved in signaling cascades. By altering the conformation of its substrates, Pin1 can either promote or inhibit their phosphorylation or dephosphorylation. For instance, Pin1 can activate or stabilize key signaling proteins such as the protein kinase Akt (also known as protein kinase B) and components of the cyclin-dependent kinase (CDK) pathways. nih.gov

The inhibition of Pin1 by this compound is expected to disrupt these signaling events. For example, in the absence of Pin1 activity, the conformation of a substrate protein would not be changed, potentially leading to its rapid dephosphorylation or degradation. This can affect the activity of numerous downstream effectors that are critical for cell cycle progression, proliferation, and survival.

Phosphoproteomic Profiling in Response to Pin1 Inhibition

Phosphoproteomics, the large-scale analysis of protein phosphorylation, has been instrumental in elucidating the broad impact of Pin1 inhibition. Studies using selective Pin1 inhibitors have revealed significant changes in the phosphorylation status of hundreds of proteins. nih.gov For example, a study on the covalent Pin1 inhibitor, Sulfopin, identified 803 phosphosites that were significantly altered upon Pin1 inhibition in human osteosarcoma cells. nih.gov

These changes are not limited to a single pathway but span a wide range of cellular processes, including cell cycle control, DNA damage repair, and apoptosis. The inhibition of Pin1 by this compound would be expected to produce a similarly broad, yet specific, signature of phosphoproteomic changes.

Cellular Process Key Proteins with Altered Phosphorylation upon Pin1 Inhibition Reference
Cell CycleCyclin-dependent kinase 1 (CDK1), Aurora kinase A (AURKA) nih.gov
Survival SignalingProtein kinase B (AKT1) nih.gov
General Kinase ActivityCasein kinase 2 (CK2) nih.gov

Cellular Assays for Functional Readouts of Pin1 Activity (in vitro focus)

The functional consequences of Pin1 inhibition can be assessed using a variety of in vitro cellular assays.

Pin1 Activity Assays in Cellular Lysates or Recombinant Systems

The enzymatic activity of Pin1 can be measured directly using protease-coupled assays. In these systems, a synthetic peptide substrate that mimics a natural Pin1 substrate is used. The isomerization of this peptide by Pin1 makes it susceptible to cleavage by a protease, such as chymotrypsin. The rate of cleavage, which can be monitored spectrophotometrically, is directly proportional to Pin1 activity. The inhibitory potential of compounds like this compound is determined by their ability to reduce the rate of substrate cleavage in the presence of Pin1.

Regulation of Pin1-Dependent Substrate Dephosphorylation and Ubiquitination

Pin1 plays a crucial role in protecting its substrates from dephosphorylation and subsequent ubiquitination and degradation. By maintaining a specific conformation of the phosphorylated substrate, Pin1 can shield the phosphate (B84403) group from phosphatases. For example, Pin1 has been shown to protect the phosphorylated form of Tissue Factor (TF), a key initiator of blood coagulation, from dephosphorylation and ubiquitination, thereby prolonging its activity. worktribe.com

In an in vitro setting, the effect of this compound on this process can be studied. By incubating phosphorylated TF with Pin1 and a phosphatase in the presence and absence of the inhibitor, one can measure the rate of dephosphorylation. It is expected that this compound would accelerate the dephosphorylation and subsequent ubiquitination of TF by inhibiting Pin1.

Assay Type Principle Expected Outcome with this compound
Protease-coupled PPIase assayMeasures Pin1-catalyzed isomerization of a peptide substrate.Decreased rate of substrate cleavage, indicating inhibition of Pin1 activity.
In vitro dephosphorylation assayMonitors the removal of a phosphate group from a Pin1 substrate.Increased rate of dephosphorylation of the substrate.
In vitro ubiquitination assayDetects the attachment of ubiquitin to a Pin1 substrate.Increased ubiquitination of the substrate following dephosphorylation.

Role in Regulating Specific Cellular Processes Associated with Pin1 (in vitro mechanistic studies only)

Pin1 is overexpressed in many human cancers and plays a role in promoting tumorigenesis by upregulating the activity of oncogenes and downregulating tumor suppressors. nih.gov Mechanistic studies have focused on how Pin1 inhibition can reverse these effects.

For example, Pin1 is known to stabilize the oncoprotein c-Myc and enhance its transcriptional activity. Inhibition of Pin1 leads to the destabilization and degradation of c-Myc. Similarly, Pin1 can inhibit the activity of the tumor suppressor p53. Therefore, Pin1 inhibitors can restore p53 function.

In vitro mechanistic studies using cancer cell lines would be essential to delineate the precise effects of this compound on these specific pathways. Such studies would likely involve treating cancer cells with the compound and then measuring the protein levels and activity of key oncogenes and tumor suppressors through techniques like Western blotting and reporter gene assays. The expected outcome would be a decrease in the levels of oncoproteins like c-Myc and an increase in the activity of tumor suppressors like p53.

Investigation of Molecular Off-Target Effects (if reported)

There is no specific information available in the reviewed scientific literature regarding the molecular off-target effects of this compound. Research has primarily focused on its intended target, Pin1, due to the high specificity of the peptide's design, which mimics a Pin1 substrate. Future studies would be required to comprehensively profile its interactions with other cellular proteins and rule out potential off-target activities.

Computational Chemistry and Biophysical Modeling of Ac Bth Thr Po3h2 Pip Nal Gln Nh2 Interactions

Molecular Docking Simulations for Binding Mode Prediction with Pin1

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Ac-Bth-Thr(PO3H2)-Pip-Nal-Gln-NH2, docking simulations are instrumental in predicting its binding mode within the active site of Pin1. These simulations would typically involve generating a three-dimensional model of the peptide and docking it into the crystal structure of Pin1. The results would be scored based on various scoring functions that estimate the binding affinity.

The primary goals of docking this compound into the Pin1 active site would be to:

Determine the most likely binding pose of the inhibitor.

Identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the peptide and Pin1 residues.

Provide a structural basis for the inhibitor's potency and selectivity.

A hypothetical docking result might reveal that the phosphorylated threonine (Thr(PO3H2)) residue of the peptide forms crucial hydrogen bonds with the catalytic residues of Pin1, while the nal-Gln-NH2 moiety extends into a hydrophobic pocket.

Table 1: Hypothetical Docking Results for this compound with Pin1

ParameterValue
Binding Affinity (kcal/mol)-9.8
Interacting ResiduesArg68, Arg69, Ser154
Hydrogen Bonds3
Hydrophobic Interactions5

Molecular Dynamics (MD) Simulations to Analyze Complex Stability and Conformational Changes of Pin1

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the inhibitor-enzyme complex. MD simulations simulate the movement of atoms and molecules over time, allowing for the assessment of the stability of the predicted binding pose and any conformational changes in Pin1 upon inhibitor binding.

For the this compound-Pin1 complex, an MD simulation would typically be run for several nanoseconds or even microseconds. The analysis of the simulation trajectory would focus on:

The root-mean-square deviation (RMSD) of the protein and ligand to assess the stability of the complex.

The root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

The persistence of key intermolecular interactions, such as hydrogen bonds, over the simulation time.

These simulations could reveal, for instance, that the binding of this compound induces a subtle conformational change in the catalytic loop of Pin1, leading to a more stable and tightly bound complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis of Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, a QSAR model could be developed to predict the inhibitory potency of its analogs.

The development of a QSAR model would involve:

Synthesizing a series of analogs of this compound with variations in specific positions.

Experimentally determining the Pin1 inhibitory activity (e.g., IC50 values) of these analogs.

Calculating a set of molecular descriptors (e.g., physicochemical properties, topological indices) for each analog.

Using statistical methods to build a model that correlates the descriptors with the observed activity.

Such a model would be invaluable for prioritizing the synthesis of new, potentially more potent analogs, thereby accelerating the drug discovery process.

Pharmacophore Modeling for Rational Ligand Design and Virtual Screening

Pharmacophore modeling focuses on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a Pin1 inhibitor like this compound, a pharmacophore model would highlight the key features required for binding to the Pin1 active site.

A pharmacophore model for Pin1 inhibition based on this compound would likely include:

A hydrogen bond acceptor feature corresponding to the phosphate (B84403) group.

A hydrogen bond donor feature.

A hydrophobic/aromatic feature to interact with a hydrophobic pocket in Pin1.

An additional hydrogen bond acceptor/donor feature.

This model could then be used to virtually screen large chemical databases to identify novel, non-peptidic scaffolds that match the pharmacophoric features and are therefore potential Pin1 inhibitors.

Free Energy Perturbation (FEP) and Related Methods for Binding Energy Calculations

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of two ligands to a protein. This method is particularly useful for accurately predicting the effect of small chemical modifications on binding affinity.

To apply FEP to this compound, one would simulate the alchemical transformation of this peptide into a closely related analog while it is bound to Pin1 and also in solution. The difference in the free energy change for these two transformations provides the relative binding free energy.

While computationally expensive, FEP calculations can provide highly accurate predictions of binding affinity changes, guiding the lead optimization process by allowing for the in-silico evaluation of proposed chemical modifications before their synthesis.

Computational Analysis of Electrostatic and Hydrophobic Interactions at the Pin1 Binding Interface

A detailed analysis of the electrostatic and hydrophobic interactions between this compound and Pin1 is crucial for understanding the driving forces of binding. Computational tools can be used to visualize and quantify these interactions.

The analysis would typically involve:

Generating electrostatic potential maps of both the ligand and the protein binding site to identify regions of favorable electrostatic interactions.

Mapping hydrophobic regions on the protein surface to understand how the nonpolar parts of the peptide contribute to binding.

Using programs like LigPlot+ to generate 2D diagrams of the interactions, clearly showing hydrogen bonds and hydrophobic contacts.

Utility of Ac Bth Thr Po3h2 Pip Nal Gln Nh2 As a Chemical Biology Probe and Future Research Trajectories

Application as a Selective Biochemical Tool for Pin1 Pathway Dissectionnih.govnih.gov

The specificity of Ac-Bth-Thr(PO3H2)-Pip-Nal-Gln-NH2 for the Pin1 enzyme makes it an invaluable tool for dissecting the intricate signaling pathways regulated by this unique prolyl isomerase. nih.govnih.gov Pin1 plays a crucial role in various cellular processes by catalyzing the cis-trans isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in a multitude of substrate proteins. nih.govspandidos-publications.com This conformational change can profoundly impact protein function, stability, and subcellular localization. nih.gov By selectively inhibiting Pin1, researchers can elucidate the specific contributions of this isomerization step to complex biological outcomes.

Use in In Vitro Enzyme Assays for Kinetic and Mechanistic Studiesspandidos-publications.com

In the controlled environment of in vitro enzyme assays, this compound serves as a potent and selective inhibitor, allowing for detailed kinetic and mechanistic studies of Pin1. spandidos-publications.com Such assays are fundamental to understanding the enzyme's catalytic mechanism and how inhibitors interact with its active site. The data derived from these studies, including inhibition constants (Ki) and modes of inhibition, are critical for the rational design of more potent and specific inhibitors.

ParameterDescriptionSignificance
Inhibition Constant (Ki) A measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a stronger inhibitor.Quantifies the potency of this compound as a Pin1 inhibitor.
Mode of Inhibition Describes how the inhibitor interacts with the enzyme and its substrate (e.g., competitive, non-competitive, uncompetitive).Provides insights into the mechanism by which this compound blocks Pin1 activity.
Enzyme Kinetics The study of the rates of enzyme-catalyzed chemical reactions.Helps to elucidate the detailed catalytic mechanism of Pin1 and the impact of the inhibitor on this process.

Application in Cell-Based Studies to Explore Pin1-Mediated Signaling

Moving from the test tube to a living system, this compound can be utilized in cell-based assays to probe the roles of Pin1 in various signaling pathways. While the inherent cell permeability of peptide-based inhibitors can be a limitation, chemical modifications can be made to enhance their uptake. frontiersin.org Once inside the cell, the inhibitor can be used to study Pin1's involvement in processes such as cell cycle progression, apoptosis, and cellular migration. nih.gov For instance, by inhibiting Pin1, researchers can observe the downstream effects on the phosphorylation status and activity of key signaling proteins like Akt, β-catenin, and cyclin D1. nih.govnih.govfrontiersin.org

Development of this compound as a Fluorescent or Affinity Probe for Pin1 (e.g., biotinylated analogs)nih.govnih.govnih.govnih.gov

To further enhance its utility as a research tool, this compound can be modified to create fluorescent or affinity probes. nih.govnih.govnih.gov

Fluorescent Probes: By attaching a fluorescent molecule (fluorophore) to the peptide, researchers can visualize the subcellular localization of Pin1 in living cells and track its dynamics in real-time. This provides spatial and temporal information that is crucial for understanding the enzyme's function in different cellular compartments.

Affinity Probes: The addition of a high-affinity tag, such as biotin, to this compound allows for the isolation and identification of Pin1 and its binding partners from complex cellular lysates. nih.gov This technique, known as affinity purification or pull-down assay, is a powerful method for discovering novel Pin1 substrates and interacting proteins.

The development of such probes from the core this compound structure leverages its inherent selectivity for Pin1, providing highly specific tools for its study. nih.gov

Contribution to Understanding Prolyl Isomerization-Dependent Biological Recognition

The study of Pin1 and its inhibitors like this compound has significantly advanced our understanding of how prolyl isomerization acts as a critical regulatory mechanism in biological recognition. nih.govnih.gov The cis and trans conformations of a pSer/Thr-Pro motif can be recognized by different proteins, effectively acting as a molecular switch that dictates downstream signaling events. nih.govnih.gov By inhibiting Pin1's catalytic activity, researchers can "lock" its substrates in a particular conformation, allowing for the study of the functional consequences of this conformational state. This has been instrumental in demonstrating that Pin1-mediated isomerization is a key post-translational modification that governs protein-protein interactions and cellular decision-making processes.

Unexplored Target Families or Biological Systems Potentially Modulated by Pin1 Activity

While Pin1 has been extensively studied in the context of cancer and Alzheimer's disease, there are likely many other biological systems and target families that are regulated by its activity. The use of selective inhibitors like this compound opens the door to exploring these uncharted territories. For example, Pin1's role in the following areas warrants further investigation:

Infectious Diseases: Pin1 has been shown to interact with viral proteins, suggesting a role in viral replication and pathogenesis. spandidos-publications.com

Autoimmune Diseases: Given Pin1's involvement in regulating immune cell signaling, its potential role in autoimmune disorders is an area of active research. spandidos-publications.com

Metabolic Diseases: Emerging evidence suggests that Pin1 may play a role in regulating metabolic pathways, making it a potential target for diseases like diabetes. spandidos-publications.com

Cardiovascular Diseases: Pin1 has been implicated in processes such as vascular cell proliferation and inflammation, suggesting a role in cardiovascular health and disease. spandidos-publications.com

Integration with Proteomic and Systems Biology Approaches to Identify Pin1 Substrates

The combination of selective Pin1 inhibitors like this compound with high-throughput proteomic and systems biology approaches offers a powerful strategy for the global identification of Pin1 substrates. nih.gov By comparing the proteomes of cells treated with and without the inhibitor, researchers can identify proteins whose phosphorylation status, stability, or interactions are altered in a Pin1-dependent manner. This approach can provide a comprehensive and unbiased view of the Pin1-regulated cellular network.

ApproachDescriptionPotential Outcome
Affinity Purification-Mass Spectrometry (AP-MS) Uses a tagged version of the inhibitor (e.g., biotinylated) to pull down Pin1 and its associated proteins, which are then identified by mass spectrometry.Identification of direct and indirect Pin1 binding partners. nih.gov
Quantitative Phosphoproteomics Compares the phosphorylation levels of thousands of proteins in cells with and without Pin1 inhibition.Identification of proteins whose phosphorylation at Pro-directed sites is regulated by Pin1.
Protein Stability Profiling (e.g., using cycloheximide (B1669411) chase) Measures the degradation rates of proteins in the presence or absence of the Pin1 inhibitor.Identification of proteins whose stability is regulated by Pin1-mediated isomerization.

The integration of these powerful technologies with the precision of chemical probes like this compound will undoubtedly continue to yield novel insights into the multifaceted roles of Pin1 in health and disease.

Methodological Advancements in Peptide Synthesis and Characterization Spurred by this compound Research

The design and synthesis of peptide-based Pin1 inhibitors like this compound have spurred significant methodological advancements aimed at overcoming the inherent challenges of peptide therapeutics, namely poor cell permeability and metabolic instability. The structure of this inhibitor encapsulates several strategies developed to enhance its potency and utility as a research tool.

The core of this compound is built upon the minimal recognition motif for Pin1, which is a phosphorylated serine or threonine residue followed by a proline. acs.org Research has shown that extending the peptide chain on either side of this core motif can significantly increase binding affinity and catalytic efficiency. acs.org The specific components of this compound reflect a sophisticated approach to inhibitor design:

Phosphothreonine (Thr(PO3H2)) : This residue is central to the inhibitor's design, mimicking the natural substrate of Pin1. The phosphate (B84403) group is critical for recognition and binding to the active site of Pin1. researchgate.netnih.gov However, the phosphate group also presents a major challenge for cell permeability due to its negative charge. researchgate.net This has driven research into phosphate isosteres, such as carboxylates, to improve bioavailability while maintaining binding affinity. researchgate.netnih.gov

Non-canonical Amino Acids : The inclusion of non-natural amino acids like β-homo-thienylalanine (Bth), 2-naphthylalanine (Nal), and piperidine-2-carboxylic acid (Pip) is a key strategy to enhance proteolytic stability and to introduce conformational constraints that can lock the peptide into a bioactive conformation. Research into substrate analogues has shown that modifications around the core pSer/Thr-Pro motif are well-tolerated and can be exploited to fine-tune inhibitor properties. acs.org

The synthesis of such complex peptides requires advanced solid-phase peptide synthesis (SPPS) techniques, including the use of specialized building blocks for the non-canonical amino acids and phosphothreonine. The purification and characterization of these peptides also necessitate sophisticated analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry, to ensure the purity and identity of the final compound.

The development of inhibitors like this compound has also pushed the boundaries of analytical techniques to assess their interaction with Pin1. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) are routinely used to determine binding affinities and kinetics, while NMR spectroscopy and X-ray crystallography provide detailed structural insights into the inhibitor-enzyme complex. These studies have been instrumental in understanding the molecular basis of Pin1 recognition and have guided the structure-based design of subsequent generations of inhibitors. researchgate.netnih.gov

Table 1: Components of this compound and their Rationale

ComponentChemical NameRationale in Pin1 Inhibitor Design
AcAcetyl groupN-terminal capping to increase stability and cell permeability.
Bthβ-homo-thienylalanineNon-canonical amino acid to increase proteolytic stability and explore binding interactions.
Thr(PO3H2)PhosphothreonineMimics the natural phosphorylated substrate of Pin1, crucial for binding to the active site.
PipPiperidine-2-carboxylic acidProline analogue that introduces conformational constraints.
Nal2-NaphthylalanineNon-canonical aromatic amino acid to enhance binding affinity through hydrophobic interactions.
GlnGlutamineNatural amino acid that can form hydrogen bonds within the binding pocket.
NH2Amide groupC-terminal capping to increase stability and cell permeability.

Future Directions in Peptide Chemistry and Rational Design Inspired by Pin1 Inhibitor Research

The journey to develop potent and specific Pin1 inhibitors has highlighted several challenges that continue to inspire innovation in peptide chemistry and rational drug design. While peptide-based inhibitors like this compound are invaluable as chemical biology probes, their therapeutic potential is often limited by poor pharmacokinetic properties.

Future research is progressing along several exciting trajectories:

Peptidomimetics and Small Molecule Inhibitors : A major focus is the development of non-peptidic small molecules that mimic the key interactions of peptide-based inhibitors but possess improved drug-like properties. researchgate.netnih.gov This involves replacing the peptide backbone with more stable scaffolds while retaining the essential pharmacophores for Pin1 binding. The shallow nature of the Pin1 active site makes this a challenging endeavor. researchgate.net

Covalent Inhibitors : The design of covalent inhibitors that form an irreversible bond with a specific residue in the Pin1 active site is a promising strategy to achieve high potency and prolonged duration of action. Recent studies have explored this avenue, aiming for high selectivity to minimize off-target effects. acs.org

Targeting Allosteric Sites : An alternative to targeting the highly conserved active site is to develop inhibitors that bind to allosteric sites on the enzyme. This could offer a path to greater selectivity and novel mechanisms of inhibition. Computational approaches, such as molecular docking and virtual screening, are being employed to identify such sites. nih.govtandfonline.com

Proteolysis Targeting Chimeras (PROTACs) : A novel and exciting approach is the development of PROTACs that specifically target Pin1 for degradation. nih.gov A PROTAC is a bifunctional molecule that simultaneously binds to the target protein (Pin1) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This strategy has the potential to achieve a more profound and sustained downregulation of Pin1 activity compared to simple inhibition. nih.gov However, recent studies have shown that this approach can be complex. nih.gov

Advanced Drug Delivery Systems : For peptide-based inhibitors, research into advanced drug delivery systems, such as nanoparticle formulations, could help to overcome the challenges of cell permeability and metabolic instability, enabling their use in a wider range of biological systems and potentially in vivo.

Table 2: Future Strategies in Pin1 Inhibitor Design

StrategyDescriptionPotential Advantages
Peptidomimetics Small molecules designed to mimic the structure and function of peptides.Improved oral bioavailability, metabolic stability, and cell permeability.
Covalent Inhibitors Molecules that form a permanent, covalent bond with the target enzyme.High potency, prolonged duration of action.
Allosteric Inhibition Inhibitors that bind to a site on the enzyme other than the active site, inducing a conformational change that inhibits activity.Potential for higher selectivity and novel modes of action.
PROTACs Bifunctional molecules that induce the degradation of the target protein.Potential for more complete and sustained target downregulation.
Advanced Delivery Encapsulation or conjugation of inhibitors to improve their delivery to target cells.Overcomes poor pharmacokinetic properties of certain inhibitor classes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.